molecular formula C25H46N2O2 B14552733 N,N'-(Propane-1,2-diyl)di(undec-10-enamide) CAS No. 61796-57-4

N,N'-(Propane-1,2-diyl)di(undec-10-enamide)

Cat. No.: B14552733
CAS No.: 61796-57-4
M. Wt: 406.6 g/mol
InChI Key: NEMITRRHDJZHOR-UHFFFAOYSA-N
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Description

N,N’-(Propane-1,2-diyl)di(undec-10-enamide) is a chemical compound known for its unique structure and properties It consists of a propane-1,2-diyl backbone with two undec-10-enamide groups attached

Properties

CAS No.

61796-57-4

Molecular Formula

C25H46N2O2

Molecular Weight

406.6 g/mol

IUPAC Name

N-[2-(undec-10-enoylamino)propyl]undec-10-enamide

InChI

InChI=1S/C25H46N2O2/c1-4-6-8-10-12-14-16-18-20-24(28)26-22-23(3)27-25(29)21-19-17-15-13-11-9-7-5-2/h4-5,23H,1-2,6-22H2,3H3,(H,26,28)(H,27,29)

InChI Key

NEMITRRHDJZHOR-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)CCCCCCCCC=C)NC(=O)CCCCCCCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Propane-1,2-diyl)di(undec-10-enamide) typically involves the reaction of propane-1,2-diamine with undec-10-enoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran (THF) to dissolve the reactants and products.

Industrial Production Methods

In an industrial setting, the production of N,N’-(Propane-1,2-diyl)di(undec-10-enamide) may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help control reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Propane-1,2-diyl)di(undec-10-enamide) can undergo various chemical reactions, including:

    Oxidation: The double bonds in the undec-10-enamide groups can be oxidized to form epoxides or diols.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the propane-1,2-diyl backbone can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for reduction reactions.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-(Propane-1,2-diyl)di(undec-10-enamide) has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced mechanical strength or thermal stability.

Mechanism of Action

The mechanism of action of N,N’-(Propane-1,2-diyl)di(undec-10-enamide) involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(Ethane-1,2-diyl)di(undec-10-enamide)
  • N,N’-(Butane-1,2-diyl)di(undec-10-enamide)
  • N,N’-(Propane-1,2-diyl)di(decanamide)

Uniqueness

N,N’-(Propane-1,2-diyl)di(undec-10-enamide) is unique due to its specific combination of a propane-1,2-diyl backbone and undec-10-enamide groups This structure imparts distinct chemical and physical properties, such as its ability to undergo specific reactions and form stable complexes with other molecules

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